molecular formula C8H8BrIO2 B1307521 1-Bromo-2-iodo-4,5-dimethoxybenzene CAS No. 89978-46-1

1-Bromo-2-iodo-4,5-dimethoxybenzene

Cat. No.: B1307521
CAS No.: 89978-46-1
M. Wt: 342.96 g/mol
InChI Key: SMPDNDHPWVUHMF-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-iodo-4,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 4,5-dimethoxybenzene. The reaction typically requires a brominating agent such as bromine (Br2) and an iodinating agent like iodine (I2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-iodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-iodo-4,5-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-4,5-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The compound’s bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. This process generates a positively charged benzenonium intermediate, which then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Iodo-2,4-dimethoxybenzene
  • 1-Chloro-2-iodo-4,5-dimethoxybenzene

Uniqueness

1-Bromo-2-iodo-4,5-dimethoxybenzene is unique due to the presence of both bromine and iodine substituents on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of diverse products compared to compounds with only one halogen substituent .

Properties

IUPAC Name

1-bromo-2-iodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPDNDHPWVUHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391668
Record name 1-bromo-2-iodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-46-1
Record name 1-bromo-2-iodo-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodoveratrole (26.0 g, 0.0985M) in acetic acid (25 ml) was treated with bromine (6.5 ml, 0.127M) in acetic acid (30 ml) and stirred at room temperature for one hour. The mixture was diluted with water (300 ml) and treated with sodium bisulfite to discharge the excess bromine. The white solid was filtered, washed with water and dried in vacuo over P2O5 to give 4-bromo-5-iodoveratrole (33.0 g, 95% yield) as a white solid, mp 98°-100° C. (literature: Baker et al., J. Chem. Soc. 3986 (1961), mp 102°-104° C.). NMR (CDCl3) δ 3.83 ppm (s, 6H, (2x) OCH3), 7.06 (s, 1H, ArH), 7.21 (s, 1H, ArH).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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